molecular formula C7H7N3S B3111488 Thieno[3,4-c]pyridine-1,3-diamine CAS No. 1824592-95-1

Thieno[3,4-c]pyridine-1,3-diamine

Cat. No.: B3111488
CAS No.: 1824592-95-1
M. Wt: 165.22
InChI Key: JIYMFUNFKNXSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,4-c]pyridine-1,3-diamine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Mechanism of Action

Target of Action

Thieno[3,4-c]pyridine-1,3-diamine is a structural analog of purines . It has been found to have significant inhibitory activity against various protein kinases , which play key roles in several signal transduction pathways, leading to cell proliferation and differentiation .

Mode of Action

The compound interacts with its targets, primarily protein kinases, by inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular functions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein kinase pathway . By inhibiting protein kinases, the compound disrupts the signal transduction pathways that regulate cell proliferation and differentiation . This can lead to a variety of downstream effects, including the suppression of cell growth and the induction of cell death .

Pharmacokinetics

The compound’s structural similarity to purines suggests that it may have similar adme properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein kinases and the disruption of cell signaling pathways . This can lead to a decrease in cell proliferation and an increase in cell death, which may contribute to the compound’s potential anticancer effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s activity can be affected by the pH of the reaction medium . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring , which may influence the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,4-c]pyridine-1,3-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,4-c]pyridine derivatives . Another approach includes the use of β-keto amides, which are cyclized in the presence of pyrrolidine and calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,4-c]pyridine-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

Thieno[3,4-c]pyridine-1,3-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,4-c]pyridine-1,3-diamine is unique due to its specific ring fusion pattern and the presence of two amino groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

thieno[3,4-c]pyridine-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-6-4-1-2-10-3-5(4)7(9)11-6/h1-3H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYMFUNFKNXSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(SC(=C21)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[3,4-c]pyridine-1,3-diamine
Reactant of Route 2
Thieno[3,4-c]pyridine-1,3-diamine
Reactant of Route 3
Thieno[3,4-c]pyridine-1,3-diamine
Reactant of Route 4
Reactant of Route 4
Thieno[3,4-c]pyridine-1,3-diamine
Reactant of Route 5
Thieno[3,4-c]pyridine-1,3-diamine
Reactant of Route 6
Thieno[3,4-c]pyridine-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.